molecular formula C17H13F3N4O B2442601 2,3,4-trifluoro-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide CAS No. 2097909-59-4

2,3,4-trifluoro-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide

Cat. No.: B2442601
CAS No.: 2097909-59-4
M. Wt: 346.313
InChI Key: OLKSTKLMQOIYMB-UHFFFAOYSA-N
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Description

The compound “2,3,4-trifluoro-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide” is a type of organic compound . It belongs to the class of aryl-phenylketones, which are aromatic compounds containing a ketone substituted by one aryl group, and a phenyl group .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients, has been explored . The synthesis is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

Trifluoromethylpyridine (TFMP) contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure .


Chemical Reactions Analysis

The chemical reactions involving trifluoromethylpyridines have been studied. The researchers explain that the introduction of TFMP groups within the structures of other molecules is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine .


Physical and Chemical Properties Analysis

Trifluoromethylpyridine (TFMP) and its intermediates are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to contribute to these properties .

Scientific Research Applications

Heterocyclic Synthesis

The chemical compound serves as a precursor in the synthesis of various heterocyclic compounds, which are crucial in the development of pharmaceuticals and materials science. For instance, research demonstrates the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters and their reactivity towards nitrogen nucleophiles to yield a variety of heterocycles including pyrazole, isoxazole, pyrimidine, and pyrazolopyridine derivatives. This indicates the compound's versatility in creating structurally diverse heterocycles essential for drug discovery and material properties modulation (Mohareb et al., 2004).

Trifluoromethyl Derivatives

The incorporation of trifluoromethyl groups into heterocycles is a significant area of research due to the unique properties these groups impart to molecules, such as increased metabolic stability and lipophilicity, beneficial in drug design. Studies highlight the synthesis of trifluoromethyl derivatives of pyrazolo[1,5-a]pyrimidine and other heterocycles, underscoring the compound's role in introducing trifluoromethyl groups into biologically relevant structures (Shaaban, 2008).

Luminescence Properties

Compounds derived from the mentioned chemical structure have been explored for their luminescence properties. Benzamides with pyridine and other heterocyclic rings have been synthesized and converted into difluoroboronated complexes, exhibiting blue fluorescence. This application is pertinent in the development of organic materials for electronic and photonic devices, highlighting the compound's potential in materials science (Yamaji et al., 2017).

Supramolecular Chemistry

The compound also finds application in supramolecular chemistry, where it forms part of novel crystals with N-containing heterocycles through hydrogen bonds and weak intermolecular interactions. This aspect is crucial for designing new materials with specific structural and functional properties, such as molecular recognition, catalysis, and gas storage (Wang et al., 2014).

Mechanism of Action

While the specific mechanism of action for “2,3,4-trifluoro-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide” is not explicitly mentioned in the search results, it’s worth noting that trifluoromethylpyridine (TFMP) and its intermediates have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds .

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, the exploration of trifluoromethylpyridine and its intermediates, which are important ingredients for many agrochemical and pharmaceutical compounds, is expected to continue .

Properties

IUPAC Name

2,3,4-trifluoro-N-[2-(4-pyridin-3-ylpyrazol-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N4O/c18-14-4-3-13(15(19)16(14)20)17(25)22-6-7-24-10-12(9-23-24)11-2-1-5-21-8-11/h1-5,8-10H,6-7H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLKSTKLMQOIYMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CN(N=C2)CCNC(=O)C3=C(C(=C(C=C3)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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